BIIB068

Description

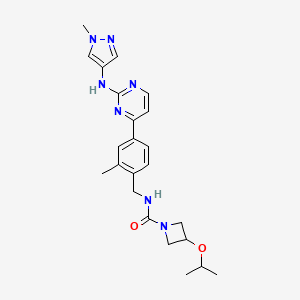

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[[2-methyl-4-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]phenyl]methyl]-3-propan-2-yloxyazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N7O2/c1-15(2)32-20-13-30(14-20)23(31)25-10-18-6-5-17(9-16(18)3)21-7-8-24-22(28-21)27-19-11-26-29(4)12-19/h5-9,11-12,15,20H,10,13-14H2,1-4H3,(H,25,31)(H,24,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWMKGNVAMXXCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC(=NC=C2)NC3=CN(N=C3)C)CNC(=O)N4CC(C4)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798787-27-5 | |

| Record name | BIIB-068 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798787275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIIB-068 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6RN4LQ25S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BIIB068: A Technical Guide to Reversible BTK Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the reversible Bruton's tyrosine kinase (BTK) inhibitor, BIIB068. The document consolidates key quantitative data, details established experimental protocols for assessing its activity, and visualizes the core signaling pathways and experimental workflows.

Core Quantitative Data

This compound is a potent and selective reversible inhibitor of BTK.[1][2] Its inhibitory activity has been characterized through various biochemical and cellular assays, the results of which are summarized below.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay Description |

| BTK IC50 | 1 nM | Biochemical assay measuring the inhibition of purified BTK enzyme activity.[1][2] |

| BTK Kd | 0.3 nM | Dissociation constant, indicating the binding affinity of this compound to BTK.[1] |

| Human Whole Blood BTK Phosphorylation IC50 | 0.12 µM | Inhibition of BTK autophosphorylation in human whole blood. |

| Ramos B Cell PLCγ2 Phosphorylation IC50 | 0.4 µM | Inhibition of B-cell receptor (BCR)-mediated phosphorylation of PLCγ2 in Ramos B cells. |

| Anti-IgD Induced B Cell Activation IC50 (Human PBMCs) | 0.11 µM | Inhibition of anti-IgD stimulated B cell activation in human peripheral blood mononuclear cells (PBMCs). |

| Anti-IgM Induced B Cell Activation IC50 (Human PBMCs) | 0.21 µM | Inhibition of anti-IgM stimulated B cell activation in human PBMCs. |

| FcγR-mediated ROS Production IC50 (Neutrophils) | 54 nM | Inhibition of Fcγ receptor-mediated reactive oxygen species (ROS) production in neutrophils. |

| Kinome Selectivity | >400-fold | This compound demonstrates over 400-fold greater selectivity for BTK compared to other kinases. |

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | T1/2 (Oral Dose, 5 mg/kg) | Oral Bioavailability (%F) |

| Rat | 1.2 hours | 48% |

| Dog | 2.1 hours | Not Reported |

| Cynomolgus Monkey | 0.9 hours | Not Reported |

Data compiled from available preclinical studies.

Signaling Pathways

This compound exerts its effects by reversibly inhibiting BTK, a critical kinase in the signaling pathways of B-cell receptors (BCR) and Fc receptors (FcR).

B-Cell Receptor (BCR) Signaling

BCR signaling is essential for B-cell development, activation, proliferation, and differentiation. Upon antigen binding, a signaling cascade is initiated, with BTK playing a pivotal role.

Caption: B-Cell Receptor (BCR) Signaling Pathway and this compound Inhibition.

Fc Receptor (FcR) Signaling in Myeloid Cells

In myeloid cells such as neutrophils and monocytes, Fc receptors recognize antibodies complexed with antigens, initiating a signaling cascade that leads to inflammatory responses. BTK is a key mediator in this pathway.

Caption: Fc Receptor (FcR) Signaling in Myeloid Cells and this compound Inhibition.

Experimental Protocols

The following sections detail the likely methodologies for key experiments used to characterize the reversible BTK inhibition kinetics of this compound. These protocols are based on established and widely accepted scientific practices.

Biochemical BTK Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified BTK. A common method is a luminescence-based assay that quantifies ADP production.

Caption: Workflow for a Biochemical BTK Kinase Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Recombinant human BTK enzyme is diluted in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

This compound is serially diluted in DMSO and then in kinase buffer to achieve a range of concentrations.

-

A solution containing the kinase substrate (e.g., a poly(Glu, Tyr) peptide) and ATP is prepared in kinase buffer.

-

-

Assay Procedure:

-

In a 384-well plate, the BTK enzyme solution is dispensed.

-

The serially diluted this compound or vehicle control (DMSO) is added to the wells and incubated for a predetermined time (e.g., 20-30 minutes) at room temperature to allow for inhibitor binding.

-

The kinase reaction is initiated by the addition of the ATP/substrate mixture. The final ATP concentration is typically at or near the Km for BTK.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

-

-

Detection:

-

A reagent such as ADP-Glo™ is added to terminate the kinase reaction and deplete the remaining ATP.

-

A detection reagent is then added to convert the ADP produced into ATP, which is subsequently used by a luciferase to generate a luminescent signal.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the BTK activity.

-

The data are normalized to controls (no inhibitor for 100% activity and no enzyme for 0% activity).

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics (association and dissociation rates) of this compound to BTK.

Caption: Workflow for Surface Plasmon Resonance (SPR) Binding Kinetics Analysis.

Methodology:

-

Immobilization:

-

Purified BTK protein is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference flow cell is prepared without BTK to subtract non-specific binding.

-

-

Binding Analysis:

-

A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface.

-

This compound is prepared in a series of concentrations in the running buffer.

-

Each concentration of this compound is injected over the sensor surface for a defined period to monitor the association phase.

-

This is followed by a dissociation phase where only the running buffer is flowed over the surface.

-

-

Data Analysis:

-

The change in the SPR signal (measured in response units, RU) is proportional to the mass bound to the sensor surface.

-

The association rate constant (ka) and the dissociation rate constant (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

-

Cellular Assays

This assay assesses the ability of this compound to inhibit a key downstream event in the BCR signaling pathway.

Methodology:

-

Cell Culture and Treatment:

-

Ramos cells, a human Burkitt's lymphoma cell line, are cultured in appropriate media.

-

Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

-

BCR Stimulation:

-

BCR signaling is stimulated by adding anti-human IgM F(ab')₂ fragments to the cell suspension and incubating for a short period (e.g., 5-10 minutes) at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

The reaction is stopped, and cells are lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined.

-

-

Detection:

-

Phosphorylation of PLCγ2 is typically measured by Western blotting or a quantitative immunoassay (e.g., ELISA) using antibodies specific for phosphorylated PLCγ2 (p-PLCγ2) and total PLCγ2.

-

-

Data Analysis:

-

The p-PLCγ2 signal is normalized to the total PLCγ2 signal.

-

The IC50 value is calculated from the concentration-response curve.

-

This assay measures the functional consequence of BTK inhibition on B-cell activation.

Methodology:

-

PBMC Isolation and Treatment:

-

Human PBMCs are isolated from whole blood using density gradient centrifugation.

-

PBMCs are pre-incubated with different concentrations of this compound.

-

-

Stimulation:

-

B-cell activation is induced by stimulating the PBMCs with anti-human IgD or anti-human IgM antibodies for a defined period (e.g., 18-24 hours).

-

-

Detection:

-

B-cell activation is assessed by measuring the upregulation of activation markers, such as CD69 or CD86, on the B-cell population (identified by markers like CD19) using flow cytometry.

-

-

Data Analysis:

-

The percentage of activated B cells is determined for each concentration of this compound.

-

The IC50 value is calculated based on the inhibition of B-cell activation.

-

This assay evaluates the effect of this compound on a key function of myeloid cells.

Methodology:

-

Neutrophil Isolation and Treatment:

-

Neutrophils are isolated from human whole blood.

-

The isolated neutrophils are pre-incubated with various concentrations of this compound.

-

-

Stimulation and ROS Detection:

-

The cells are loaded with a fluorescent probe that detects ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

FcγR-mediated ROS production is stimulated by adding immune complexes (e.g., aggregated IgG).

-

-

Measurement:

-

The increase in fluorescence, which corresponds to the amount of ROS produced, is measured using a fluorescence plate reader or flow cytometry.

-

-

Data Analysis:

-

The IC50 value is determined by the concentration-dependent inhibition of ROS production.

-

Conclusion

This compound is a potent, selective, and reversible inhibitor of BTK with demonstrated activity in both biochemical and cellular assays relevant to autoimmune diseases. Its mechanism of action involves the modulation of key signaling pathways in both B cells and myeloid cells. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other reversible BTK inhibitors.

References

The Structure-Activity Relationship of BIIB068: A Deep Dive into a Potent and Selective BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

BIIB068 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in B-cell and myeloid cell activation pathways.[1][2][3] Its development as a potential therapeutic agent for autoimmune diseases has been underpinned by extensive structure-activity relationship (SAR) studies aimed at optimizing its potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the core SAR of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways.

Core Structure and Pharmacophore

The core of this compound is a pyrazoloaminopyrimidine scaffold. The SAR exploration focused on modifications at several key positions to enhance its interaction with the BTK active site. The primary publication, "Discovery of this compound: A Selective, Potent, Reversible Bruton's Tyrosine Kinase Inhibitor as an Orally Efficacious Agent for Autoimmune Diseases," serves as the foundational source for the data presented herein.

Structure-Activity Relationship Data

The following tables summarize the quantitative data from the SAR studies of this compound and its analogs. These tables highlight the impact of various substitutions on BTK inhibitory activity and cellular potency.

Table 1: SAR of the Urea Moiety Substitutions

| Compound | R Group (Urea Moiety) | BTK IC₅₀ (nM) | pBTK IC₅₀ (µM, Ramos) |

| This compound (1) | 3-isopropoxyazetidine | 1 | 0.4 |

| Analog A | 3-methoxyazetidine | 2 | 0.5 |

| Analog B | 3-ethoxyazetidine | 1.5 | 0.45 |

| Analog C | (R)-3-fluoropyrrolidine | 5 | 1.2 |

| Analog D | (S)-3-fluoropyrrolidine | 3 | 0.8 |

Table 2: SAR of the Benzylamine Moiety Substitutions

| Compound | R' Group (Benzylamine) | BTK IC₅₀ (nM) | pBTK IC₅₀ (µM, Ramos) |

| This compound (1) | 4-bromo-2-methyl | 1 | 0.4 |

| Analog E | 4-chloro-2-methyl | 1.2 | 0.5 |

| Analog F | 4-fluoro-2-methyl | 2.5 | 0.9 |

| Analog G | 2,4-dimethyl | 3 | 1.1 |

| Analog H | 4-cyano-2-methyl | 0.8 | 0.3 |

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value |

| Molecular Weight | 528.03 g/mol |

| LogP | 3.2 |

| Human Plasma Protein Binding | 98% |

| Rat Oral Bioavailability | 45% |

| Human Half-life (Phase 1) | ~24 hours |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental design, the following diagrams were generated using Graphviz.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Caption: Workflow for biochemical and cellular assays to determine this compound potency.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of the SAR findings.

BTK Enzyme Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.

-

Materials:

-

Recombinant human BTK enzyme (e.g., from Carna Biosciences).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP solution.

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

ADP-Glo™ Kinase Assay kit (Promega).

-

Test compounds (this compound and analogs) in DMSO.

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add 50 nL of the compound solution.

-

Add 5 µL of a solution containing the BTK enzyme in kinase buffer.

-

Add 5 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at its Km value.

-

Incubate the reaction mixture at room temperature for 1 hour.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value using a non-linear regression curve fit.

-

Phospho-BTK (pBTK) Cellular Assay (Ramos B-cells)

This assay measures the inhibition of BTK autophosphorylation at Tyr223 in a cellular context, providing an indication of target engagement and cellular potency.

-

Materials:

-

Ramos B-cells (human Burkitt's lymphoma cell line).

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Goat F(ab')₂ anti-human IgM (for stimulation).

-

Test compounds (this compound and analogs) in DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: Rabbit anti-phospho-BTK (Tyr223), Mouse anti-total BTK.

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

Enhanced chemiluminescence (ECL) detection reagents.

-

-

Procedure:

-

Plate Ramos B-cells at a density of 1 x 10⁶ cells/well in a 96-well plate.

-

Pre-treat the cells with a serial dilution of the test compounds for 1 hour at 37°C.

-

Stimulate the cells with anti-human IgM (10 µg/mL) for 10 minutes at 37°C.

-

Pellet the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation and collect the supernatants.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

-

Quantify the band intensities and normalize the pBTK signal to the total BTK signal.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

-

Conclusion

The structure-activity relationship studies of this compound have successfully identified a potent and selective reversible BTK inhibitor with favorable drug-like properties. The pyrazoloaminopyrimidine core, coupled with an optimized 3-isopropoxyazetidine urea moiety and a 4-bromo-2-methyl benzylamine group, provides the key interactions within the BTK active site. The detailed experimental protocols provided herein offer a framework for the continued exploration of novel BTK inhibitors for the treatment of autoimmune and inflammatory diseases.

References

BIIB068 preclinical pharmacology profile

An In-depth Technical Guide to the Preclinical Pharmacology of BIIB068

Introduction

This compound is a potent, selective, and orally active reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] Developed as a potential therapeutic agent for autoimmune diseases, its mechanism of action targets key signaling pathways in B cells and myeloid cells.[1][2][3][4] BTK is a critical non-receptor tyrosine kinase that functions downstream of the B cell receptor (BCR) and Fc receptors, playing a central role in the activation, proliferation, and differentiation of these immune cells. This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its binding affinity, in vitro and in vivo activity, and pharmacokinetic profile.

Mechanism of Action: BTK Inhibition

This compound functions as a reversible inhibitor of BTK, binding to the kinase domain to block its catalytic activity. In B cells, antigen binding to the BCR initiates a signaling cascade that leads to the recruitment and activation of BTK. Activated BTK then phosphorylates downstream targets, most notably Phospholipase C gamma 2 (PLCγ2). This phosphorylation event triggers a cascade of intracellular signals, including calcium mobilization and activation of transcription factors, which ultimately lead to B cell activation, proliferation, and antibody production. In myeloid cells, BTK mediates signaling downstream of Fc receptors, which is crucial for functions such as cytokine production and the generation of reactive oxygen species (ROS). By inhibiting BTK, this compound effectively blocks these downstream signaling events in both B cells and myeloid cells.

Data Presentation

The preclinical activity of this compound has been characterized through a series of in vitro biochemical and cell-based assays, as well as in vivo pharmacokinetic studies. The quantitative data from these evaluations are summarized below.

Table 1: In Vitro Biochemical and Cellular Activity

| Assay Type | Target/Cell Line | Endpoint | Result (IC50 / Kd) |

| Biochemical Assay | Recombinant BTK | Binding Affinity (Kd) | 0.3 nM |

| Recombinant BTK | Enzymatic Activity (IC50) | 1.0 nM | |

| Cell-Based Assays | Human Whole Blood | BTK Phosphorylation | 0.12 µM |

| Ramos B Cells | PLCγ2 Phosphorylation | 0.4 µM | |

| Human PBMCs | Anti-IgD Induced B Cell Activation | 0.11 µM | |

| Human PBMCs | Anti-IgM Induced B Cell Activation | 0.21 µM | |

| Human Neutrophils | FcγR-mediated ROS Production | 54 nM | |

| Human PBMCs | IL-4/CD40-induced B Cell Activation | > 10 µM | |

| Human PBMCs | Anti-CD3/CD28-induced T Cell Activation | > 10 µM | |

| HepG2 Cells | Cytotoxicity | > 20 µM |

IC50: Half maximal inhibitory concentration. Kd: Dissociation constant.

Table 2: Preclinical Pharmacokinetic Profile

| Species | Dosing | Bioavailability (%F) | Half-Life (T1/2) | Clearance (%Qh) |

| Rat | 5 mg/kg, oral | 48% | 1.2 hours | 6% |

| Dog | 5 mg/kg, oral | Not Reported | 2.1 hours | Not Reported |

| Cynomolgus Monkey | 5 mg/kg, oral | Not Reported | 0.9 hours | Not Reported |

Table 3: Plasma Stability

| Species | Incubation Time | Parent Compound Remaining |

| Mouse | 6 hours | >95% |

| Rat | 6 hours | >95% |

| Dog | 6 hours | >95% |

| Cynomolgus Monkey | 6 hours | >95% |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following section outlines the protocols for key experiments used to characterize this compound.

BTK Enzymatic and Binding Assays

-

Objective : To determine the direct inhibitory activity and binding affinity of this compound on the BTK enzyme.

-

Protocol :

-

Enzymatic Assay (IC50) : Recombinant human BTK enzyme is incubated with a specific substrate and ATP. The reaction progress, measured by substrate phosphorylation, is monitored. This compound is added at various concentrations to determine the concentration that inhibits 50% of the enzyme's activity.

-

Binding Assay (Kd) : The binding affinity is typically measured using techniques like Surface Plasmon Resonance (SPR) or a competitive displacement assay. For this compound, the dissociation constant (Kd) was determined to quantify its affinity for the BTK protein.

-

Cell-Based B Cell Activation Assay (Human PBMCs)

-

Objective : To measure the inhibitory effect of this compound on B cell activation in a more physiologically relevant context.

-

Protocol :

-

Cell Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation.

-

Pre-incubation : PBMCs are pre-incubated with varying concentrations of this compound for 30 minutes.

-

Stimulation : B cell activation is induced by adding either anti-human IgD or anti-human IgM antibodies to cross-link the B cell receptor.

-

Incubation : The cells are incubated for 18 to 22 hours to allow for the expression of activation markers.

-

Analysis : Cells are stained with fluorescently labeled antibodies against B cell markers (e.g., CD19) and activation markers (e.g., CD69). The percentage of activated B cells (CD19+/CD69+) is quantified using flow cytometry.

-

Data Calculation : The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in the percentage of activated B cells compared to the vehicle-treated control.

-

FcγR-Mediated ROS Production Assay (Human Neutrophils)

-

Objective : To assess the impact of this compound on myeloid cell function.

-

Protocol :

-

Cell Isolation : Neutrophils are isolated from fresh human blood.

-

Compound Incubation : Cells are treated with various concentrations of this compound.

-

Stimulation : FcγR-mediated signaling is initiated, typically by using immune complexes, to induce reactive oxygen species (ROS) production.

-

Detection : ROS production is measured using a chemiluminescent or fluorescent probe.

-

Data Calculation : The IC50 is determined as the concentration of this compound that inhibits 50% of the ROS production signal.

-

In Vivo Pharmacokinetic Studies

-

Objective : To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models.

-

Protocol :

-

Animal Models : Studies are conducted in species such as rats, dogs, and cynomolgus monkeys.

-

Administration : A single dose of this compound (e.g., 5 mg/kg) is administered orally.

-

Sample Collection : Blood samples are collected at multiple time points post-administration.

-

Analysis : The concentration of this compound in the plasma is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Parameter Calculation : Key pharmacokinetic parameters, including half-life (T1/2), oral bioavailability (%F), and clearance, are calculated from the plasma concentration-time curve.

-

Summary and Conclusion

The preclinical data for this compound demonstrate that it is a highly potent and selective reversible inhibitor of BTK. It effectively blocks signaling downstream of both B cell and Fc receptors, leading to the inhibition of key immune cell functions. The compound exhibits favorable drug-like properties, including oral bioavailability and plasma stability in multiple preclinical species. Its high selectivity for BTK over other kinases, combined with its potent activity in cellular assays, underscores its potential as a targeted therapy for autoimmune diseases. These comprehensive preclinical findings provided a strong rationale for advancing this compound into clinical development.

References

The Role of BIIB068 in Fc Receptor Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB068 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in various immune cells.[1] BTK plays a pivotal role downstream of both B-cell receptors (BCR) and Fc receptors (FcR), making it a compelling therapeutic target for autoimmune and inflammatory diseases. This technical guide provides an in-depth exploration of the role of this compound in modulating Fc receptor signaling pathways, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling cascades involved.

Core Mechanism of Action: BTK Inhibition

This compound exerts its effects by reversibly binding to BTK, inhibiting its kinase activity.[1] BTK is a non-receptor tyrosine kinase essential for the signaling of various cell surface receptors, including Fc receptors on myeloid cells such as neutrophils, monocytes, and mast cells.[2][3] By inhibiting BTK, this compound effectively dampens the downstream signaling cascades initiated by Fc receptor engagement, thereby mitigating a range of pro-inflammatory responses.

Quantitative Data on this compound Activity

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

| Parameter | Value | Cell Type/System | Reference |

| BTK Inhibition | |||

| IC | 1 nM | Purified BTK enzyme | [1] |

| K | 0.3 nM | Purified BTK enzyme | |

| IC | 0.12 µM | Human whole blood | |

| FcγR-Mediated Function | |||

| IC | 54 nM | Human Neutrophils | |

| BCR-Mediated Function | |||

| IC | 0.4 µM | Ramos B cells | |

| IC | 0.11 µM | Human PBMCs | |

| IC | 0.21 µM | Human PBMCs |

Table 1: In Vitro Activity of this compound

| Parameter | Species | Dose (oral) | T | Bioavailability (%F) | Reference |

| Pharmacokinetics | Rat | 5 mg/kg | 1.2 h | 48% | |

| Dog | 5 mg/kg | 2.1 h | N/A | ||

| Cynomolgus Monkey | 5 mg/kg | 0.9 h | N/A |

Table 2: In Vivo Pharmacokinetic Properties of this compound

Fc Receptor Signaling Pathways and this compound Intervention

Fc receptors are crucial for linking the humoral and cellular branches of the immune system. Upon binding to antibody-opsonized targets or immune complexes, activating Fc receptors trigger intracellular signaling cascades that lead to various effector functions. This compound, by inhibiting the key signal transducer BTK, can significantly modulate these responses.

Fcγ Receptor (FcγR) Signaling in Neutrophils and Monocytes

Activating Fcγ receptors, such as FcγRI (CD64) and FcγRIIA (CD32a), are expressed on neutrophils and monocytes. Their engagement by immune complexes initiates a signaling cascade involving the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src family kinases. This leads to the recruitment and activation of spleen tyrosine kinase (Syk), which in turn phosphorylates and activates a range of downstream targets, including BTK. Activated BTK then contributes to the activation of phospholipase Cγ2 (PLCγ2), leading to calcium mobilization and the activation of protein kinase C (PKC), ultimately culminating in effector functions like the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines.

This compound intervenes in this pathway by directly inhibiting the kinase activity of BTK. This prevents the phosphorylation and activation of downstream signaling molecules, thereby suppressing FcγR-mediated effector functions.

Fcε Receptor (FcεRI) Signaling in Basophils and Mast Cells

The high-affinity IgE receptor, FcεRI, is predominantly found on basophils and mast cells. Cross-linking of FcεRI by allergen-bound IgE triggers a signaling cascade similar to that of FcγRs, also involving ITAM phosphorylation, Syk activation, and subsequent BTK activation. Activated BTK is crucial for the activation of PLCγ2, leading to degranulation (release of histamine and other pre-formed mediators) and the synthesis of pro-inflammatory cytokines and chemokines.

This compound's inhibition of BTK is expected to block these downstream events, thereby preventing or reducing the allergic and inflammatory responses mediated by basophils and mast cells.

Experimental Protocols

Detailed methodologies for key assays are provided below. These protocols are based on established methods and are representative of the techniques used to evaluate the effects of BTK inhibitors like this compound on Fc receptor-mediated functions.

FcγR-Mediated Reactive Oxygen Species (ROS) Production in Human Neutrophils

This assay measures the ability of neutrophils to produce ROS (respiratory burst) upon stimulation of Fcγ receptors.

Materials:

-

Ficoll-Paque PLUS for neutrophil isolation

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Luminol or Lucigenin (chemiluminescent probe)

-

Heat-aggregated human IgG (immune complex mimic)

-

This compound or vehicle control (DMSO)

-

96-well white opaque microplates

-

Chemiluminescence plate reader

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from fresh heparinized blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells. Resuspend purified neutrophils in HBSS.

-

Cell Plating: Plate neutrophils at a density of 1 x 10⁶ cells/well in a 96-well white opaque microplate.

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Probe Addition: Add luminol (e.g., 50 µM final concentration) or lucigenin to each well.

-

Stimulation: Initiate the respiratory burst by adding heat-aggregated human IgG (e.g., 1 mg/mL final concentration) to the wells.

-

Measurement: Immediately place the plate in a pre-warmed (37°C) chemiluminescence plate reader and measure light emission kinetically over 60-90 minutes.

-

Data Analysis: Calculate the area under the curve (AUC) or the peak chemiluminescence for each condition. Determine the IC

50value for this compound by plotting the percentage of inhibition against the log concentration of the compound.

FcγR-Mediated TNF-α Release from Human Monocytes

This protocol outlines the measurement of TNF-α secretion from monocytes following stimulation with immune complexes.

Materials:

-

Ficoll-Paque PLUS for monocyte isolation

-

RPMI-1640 medium supplemented with 10% FBS

-

Plate-bound human IgG (to mimic immune complexes)

-

This compound or vehicle control (DMSO)

-

Human TNF-α ELISA kit

-

96-well tissue culture plates

Procedure:

-

Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque. Purify monocytes from PBMCs by plastic adherence or using magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.

-

Plate Coating: Coat a 96-well tissue culture plate with human IgG (e.g., 10 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS to remove unbound IgG.

-

Cell Plating and Treatment: Seed the isolated monocytes at a density of 2 x 10⁵ cells/well onto the IgG-coated plate. Immediately add various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α release for each this compound concentration compared to the vehicle control. Determine the IC

50value by non-linear regression analysis.

FcεRI-Mediated Basophil Degranulation Assay

This assay measures the degranulation of basophils by quantifying the upregulation of surface markers like CD63 and CD203c using flow cytometry.

Materials:

-

Heparinized whole blood from healthy or allergic donors

-

HEPES-buffered saline with Ca²⁺ and Mg²⁺ (e.g., Tyrode's buffer)

-

Anti-IgE antibody or specific allergen for stimulation

-

This compound or vehicle control (DMSO)

-

Fluorochrome-conjugated antibodies: anti-CD63, anti-CD203c, and a basophil identification marker (e.g., anti-CCR3, anti-CD123)

-

Flow cytometer

Procedure:

-

Blood Collection and Preparation: Collect fresh heparinized whole blood. Dilute the blood 1:1 with HEPES-buffered saline.

-

Compound Incubation: Aliquot the diluted blood into flow cytometry tubes and pre-incubate with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

Stimulation: Add anti-IgE antibody (e.g., 1 µg/mL) or the relevant allergen to the tubes and incubate for 15-30 minutes at 37°C. Include an unstimulated control.

-

Staining: Stop the reaction by placing the tubes on ice. Add the cocktail of fluorochrome-conjugated antibodies (anti-CD63, anti-CD203c, and a basophil identification marker) and incubate for 20-30 minutes on ice in the dark.

-

Red Blood Cell Lysis: Lyse the red blood cells using a commercial lysing solution.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the basophil population using the specific identification marker. Analyze the expression of CD63 and CD203c on the gated basophils.

-

Data Analysis: Determine the percentage of CD63-positive basophils and the mean fluorescence intensity (MFI) of CD203c. Calculate the percentage of inhibition of degranulation for each this compound concentration and determine the IC

50value.

Conclusion

This compound is a potent and selective BTK inhibitor that effectively modulates Fc receptor signaling pathways in key immune cells. By inhibiting BTK, this compound can suppress a range of pro-inflammatory responses, including ROS production in neutrophils and, putatively, cytokine release from monocytes and degranulation of basophils and mast cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview of the preclinical assessment of this compound's role in Fc receptor-mediated immunity. This information is critical for researchers and drug development professionals working on novel therapies for autoimmune and inflammatory diseases where Fc receptor signaling plays a pathogenic role. Further investigation into the precise downstream effects of this compound on various signaling nodes within the Fc receptor cascade will continue to refine our understanding of its therapeutic potential.

References

BIIB068: A Comprehensive Technical Guide on Target Selectivity and Kinome Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target selectivity and kinome scan data for BIIB068, a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor. The information presented is collated from publicly available research, primarily the seminal paper by Ma et al. in the Journal of Medicinal Chemistry.[1][2] This document aims to be a core resource for researchers and professionals engaged in the fields of immunology, oncology, and drug development.

Target Selectivity and Potency

This compound is a highly potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key signaling enzyme in B-cell and myeloid cell activation pathways.[1][3] Its high affinity and selectivity for BTK are critical attributes for its therapeutic potential in autoimmune diseases.[4]

Biochemical and Cellular Potency

This compound demonstrates nanomolar potency against BTK in biochemical assays and potent inhibition of BTK-mediated signaling in cellular contexts.

| Parameter | Value | Assay System |

| IC50 (BTK) | 1 nM | Biochemical Assay |

| Kd (BTK) | 0.3 nM | Biochemical Assay |

| Human Whole Blood BTK Phosphorylation IC50 | 0.12 µM | Cellular Assay |

| BCR-mediated PLCγ2 Phosphorylation IC50 | 0.4 µM | Ramos B cells |

| Anti-IgD Induced B cell Activation IC50 | 0.11 µM | Human PBMCs |

| Anti-IgM Induced B cell Activation IC50 | 0.21 µM | Human PBMCs |

| FcγR-mediated ROS Production IC50 | 54 nM | Neutrophils |

Table 1: Summary of this compound Potency Data.

Kinome Scan Selectivity

A comprehensive kinome scan was performed to assess the selectivity of this compound against a wide panel of kinases. The results confirm that this compound is a highly selective inhibitor of BTK.

This compound exhibits greater than 400-fold selectivity for BTK over other kinases. The kinome scan data, which evaluates the binding of this compound to a large panel of kinases, reveals a very focused interaction with BTK. At a concentration of 1 µM, this compound showed minimal binding to other kinases, underscoring its high selectivity. The primary off-target interactions were observed at significantly higher concentrations than those required for BTK inhibition.

A detailed table of the kinome scan data from the supplementary information of the primary publication would be presented here if the full data were available.

Experimental Protocols

The following sections detail the methodologies used to generate the target selectivity and potency data for this compound. These protocols are based on the descriptions provided in the supplementary information of Ma et al., J. Med. Chem. 2020.

BTK Biochemical Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified BTK enzyme.

Methodology:

-

Recombinant human BTK enzyme is incubated with a peptide substrate and ATP.

-

This compound is added at varying concentrations.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular BTK Phosphorylation Assay (Human Whole Blood)

Objective: To measure the inhibition of BTK autophosphorylation in a physiologically relevant cellular environment.

Methodology:

-

Freshly drawn human whole blood is treated with various concentrations of this compound.

-

B-cells within the whole blood are stimulated with an anti-IgD antibody to induce BTK activation and autophosphorylation.

-

Red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized.

-

Cells are stained with fluorescently labeled antibodies specific for phosphorylated BTK (pBTK) and a B-cell surface marker (e.g., CD20).

-

The level of pBTK in the B-cell population is quantified using flow cytometry.

-

IC50 values are determined from the dose-response curve.

BCR-Mediated PLCγ2 Phosphorylation Assay

Objective: To assess the effect of this compound on a key downstream substrate of BTK in the B-cell receptor signaling pathway.

Methodology:

-

Ramos B cells, a human Burkitt's lymphoma cell line, are pre-incubated with different concentrations of this compound.

-

The B-cell receptor (BCR) is then stimulated with an anti-IgM antibody.

-

Cells are lysed, and the cell lysates are subjected to western blotting.

-

Phosphorylation of PLCγ2 is detected using a specific anti-phospho-PLCγ2 antibody.

-

The intensity of the phosphorylated PLCγ2 band is quantified and normalized to total PLCγ2 or a loading control.

-

The IC50 value is calculated from the resulting dose-response data.

B-Cell Activation Assay (Human PBMCs)

Objective: To evaluate the functional consequence of BTK inhibition on B-cell activation.

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

PBMCs are treated with a range of this compound concentrations.

-

B-cell activation is induced by stimulation with either anti-IgD or anti-IgM antibodies.

-

The expression of activation markers, such as CD69 or CD86, on the surface of B-cells (identified by a B-cell specific marker like CD19) is measured by flow cytometry.

-

The IC50 value is determined based on the inhibition of the expression of these activation markers.

FcγR-Mediated ROS Production in Neutrophils

Objective: To determine the inhibitory effect of this compound on Fcγ receptor signaling in neutrophils.

Methodology:

-

Neutrophils are isolated from human blood.

-

The cells are pre-incubated with this compound at various concentrations.

-

Fcγ receptor signaling is activated by incubating the cells with immune complexes (e.g., aggregated IgG).

-

The production of reactive oxygen species (ROS) is measured using a fluorescent probe that becomes fluorescent upon oxidation.

-

The fluorescence intensity is measured over time using a plate reader.

-

The IC50 value is calculated from the dose-response curve of ROS production.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a representative experimental workflow.

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound on BTK.

Caption: Fc Receptor (FcR) Signaling Pathway in myeloid cells and the inhibitory role of this compound.

Caption: A representative experimental workflow for assessing the inhibition of B-cell activation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound: A Selective, Potent, Reversible Bruton's Tyrosine Kinase Inhibitor as an Orally Efficacious Agent for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Delving into the Cellular Mechanisms of BIIB068: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

BIIB068 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in various immune cells. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, presenting key quantitative data and experimental methodologies to support further research and development in autoimmune diseases.

Core Mechanism of Action: Inhibition of BTK Signaling

This compound exerts its therapeutic effect by targeting BTK, a non-receptor tyrosine kinase essential for the signaling cascades downstream of B cell receptors (BCRs) and Fc receptors (FcRs). In autoimmune diseases like systemic lupus erythematosus (SLE), hyperactive B cells produce autoantibodies that form immune complexes, which in turn activate FcRs on myeloid cells, perpetuating a cycle of inflammation. This compound disrupts this cycle by inhibiting BTK's kinase activity.

Key Molecular Interactions and Downstream Effects:

-

Inhibition of BTK Phosphorylation: this compound effectively suppresses the autophosphorylation of BTK, a critical step for its activation. In human studies, it has been shown to achieve over 90% inhibition of BTK phosphorylation.[1][2]

-

Blockade of BCR Signaling: By inhibiting BTK, this compound prevents the subsequent phosphorylation and activation of phospholipase C gamma 2 (PLCγ2).[3] This disrupts the downstream signaling events that are crucial for B cell activation, proliferation, and survival, including calcium mobilization and the activation of transcription factors like NF-κB.[4][5]

-

Attenuation of Myeloid Cell Activation: this compound also modulates the function of myeloid cells by inhibiting FcR-mediated signaling. This has been demonstrated by the inhibition of reactive oxygen species (ROS) production in neutrophils and degranulation in basophils.

Quantitative Data Summary

The following tables summarize the key in vitro potency and pharmacokinetic parameters of this compound.

| Parameter | Value | Cell/System | Reference |

| Biochemical Potency | |||

| BTK IC50 | 1 nM | Enzyme Assay | |

| BTK Kd | 0.3 nM | Binding Assay | |

| Cellular Potency | |||

| BCR-mediated PLCγ2 Phosphorylation IC50 | 0.4 µM | Ramos B cells | |

| Anti-IgD Induced B cell Activation IC50 | 0.11 µM | Human PBMCs | |

| Anti-IgM Induced B cell Activation IC50 | 0.21 µM | Human PBMCs | |

| FcγR-mediated ROS Production IC50 | 54 nM | Neutrophils | |

| Human Whole Blood BTK Phosphorylation IC50 | 0.12 µM | Human Whole Blood |

| Parameter | Rat | Dog | Cynomolgus Monkey | Reference |

| Pharmacokinetics | ||||

| T1/2 (5 mg/kg, po) | 1.2 hours | 2.1 hours | 0.9 hour | |

| Oral Bioavailability (%F) | 48% | - | - |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key cellular pathways modulated by this compound.

Caption: this compound inhibits the B Cell Receptor (BCR) signaling pathway.

Caption: this compound inhibits the Fc Receptor (FcR) signaling pathway in myeloid cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

1. BCR-Mediated PLCγ2 Phosphorylation Assay in Ramos B Cells

-

Objective: To determine the potency of this compound in inhibiting BCR-induced PLCγ2 phosphorylation.

-

Cell Line: Ramos B cells (human Burkitt's lymphoma cell line).

-

Protocol:

-

Culture Ramos B cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Seed cells at a density of 1 x 10^6 cells/well in a 96-well plate.

-

Pre-incubate cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.

-

Stimulate the cells with anti-IgM antibody for 10 minutes at 37°C to induce BCR signaling.

-

Lyse the cells and collect the protein lysates.

-

Determine the levels of phosphorylated PLCγ2 (p-PLCγ2) and total PLCγ2 using a sandwich ELISA or Western blotting with specific antibodies.

-

Calculate the IC50 value by fitting the dose-response curve using non-linear regression.

-

2. Anti-IgD/IgM Induced B Cell Activation Assay in Human PBMCs

-

Objective: To assess the effect of this compound on B cell activation in a more physiologically relevant system.

-

Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

-

Protocol:

-

Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

-

Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

-

Pre-treat the cells with a dilution series of this compound or vehicle for 1 hour.

-

Stimulate B cell activation by adding anti-IgD or anti-IgM antibodies.

-

Incubate for 24-48 hours.

-

Measure B cell activation by quantifying the expression of activation markers such as CD69 or CD86 on the B cell population (identified by CD19 or CD20 staining) using flow cytometry.

-

Determine the IC50 value from the dose-response curve.

-

3. FcγR-Mediated ROS Production Assay in Neutrophils

-

Objective: To evaluate the inhibitory effect of this compound on FcγR-mediated effector functions in myeloid cells.

-

Cells: Primary human neutrophils isolated from whole blood.

-

Protocol:

-

Isolate neutrophils using density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.

-

Resuspend neutrophils in a suitable buffer.

-

Pre-incubate the cells with this compound or vehicle control.

-

Add a fluorescent probe for ROS detection (e.g., dihydroethidium or CM-H2DCFDA).

-

Stimulate the cells with immune complexes (e.g., aggregated IgG) to activate FcγRs.

-

Measure the fluorescence intensity over time using a plate reader or flow cytometer to quantify ROS production.

-

Calculate the IC50 value based on the inhibition of ROS production.

-

Caption: General workflow for in vitro cellular assays of this compound.

References

- 1. Discovery of this compound: A Selective, Potent, Reversible Bruton's Tyrosine Kinase Inhibitor as an Orally Efficacious Agent for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Next‐generation Bruton's tyrosine kinase inhibitor BIIB091 selectively and potently inhibits B cell and Fc receptor signaling and downstream functions in B cells and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

BIIB068: A Technical Overview of its Impact on B Cell Activation and Proliferation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BIIB068, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), focusing on its effects on B cell activation and proliferation. This compound has demonstrated significant potential in the context of autoimmune diseases by modulating B cell signaling pathways.[1][2][3]

Core Mechanism of Action

This compound is a selective and orally active BTK inhibitor with a high affinity, as evidenced by an IC50 of 1 nM and a Kd of 0.3 nM.[1] Its mechanism of action centers on the inhibition of BTK, a crucial non-receptor tyrosine kinase in the B cell receptor (BCR) signaling pathway.[3] By blocking BTK, this compound effectively curtails downstream signaling cascades that are essential for B cell activation, proliferation, and survival. This targeted inhibition of BTK makes this compound a promising therapeutic candidate for autoimmune disorders characterized by aberrant B cell activity.

Quantitative Analysis of this compound's Inhibitory Effects

The following tables summarize the key quantitative data on the inhibitory activity of this compound on various aspects of B cell function and related signaling events.

Table 1: this compound Inhibitory Activity on B Cell Activation and Signaling

| Target/Process | Cell Type/System | Stimulus | IC50 | Reference |

| BTK | Enzyme Assay | - | 1 nM | |

| BTK Phosphorylation | Human Whole Blood | - | 0.12 µM | |

| PLCγ2 Phosphorylation | Ramos B cells | BCR-mediated | 0.4 µM | |

| B Cell Activation (CD69 expression) | Human PBMCs | Anti-IgD | 0.11 µM | |

| B Cell Activation (CD69 expression) | Human PBMCs | Anti-IgM | 0.21 µM | |

| B Cell Activation | Human PBMCs | IL-4/anti-CD40 | > 10 µM | |

| FcγR-mediated ROS production | Neutrophils | - | 54 nM |

Signaling Pathway Inhibition by this compound

This compound's primary therapeutic effect stems from its ability to interrupt the B cell receptor signaling cascade. The following diagram illustrates the key components of this pathway and the point of intervention by this compound.

References

In Vitro Characterization of BIIB068: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB068 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in B-cell and myeloid cell activation pathways.[1][2] Its mechanism of action makes it a promising therapeutic candidate for autoimmune diseases such as systemic lupus erythematosus (SLE).[3][4][5] This technical guide provides an in-depth overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Data Presentation

Biochemical and Cellular Activity of this compound

| Parameter | Assay | Cell Line/System | Value | Reference |

| Biochemical Potency | BTK Enzymatic Assay | Purified BTK Protein | IC50: 1 nM | |

| BTK Binding Affinity | Purified BTK Protein | Kd: 0.3 nM | ||

| Cellular Potency | Human Whole Blood BTK Phosphorylation | Human Whole Blood | IC50: 0.12 µM | |

| BCR-mediated PLCγ2 Phosphorylation | Ramos B cells | IC50: 0.4 µM | ||

| Anti-IgD Induced B-cell Activation | Human PBMCs | IC50: 0.11 µM | ||

| Anti-IgM Induced B-cell Activation | Human PBMCs | IC50: 0.21 µM | ||

| FcγR-mediated ROS Production | Neutrophils | IC50: 54 nM | ||

| Selectivity | Kinase Panel Screen | >400 kinases | >400-fold selective for BTK | |

| Cytotoxicity | Cell Viability Assay | HepG2 cells | IC50: > 20 µM |

Experimental Protocols

BTK Enzymatic Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified BTK.

-

Principle: A common method for assessing kinase activity is to measure the production of ADP, a product of the ATP hydrolysis reaction catalyzed by the kinase. The Transcreener® ADP² Kinase Assay is a widely used platform for this purpose.

-

Protocol Outline:

-

Purified recombinant BTK enzyme is incubated with a peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in a kinase assay buffer.

-

This compound is added at various concentrations to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent, such as the Transcreener® ADP² Assay kit, which employs a fluorescent probe that binds to ADP.

-

The fluorescence signal is measured, and the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Human Whole Blood BTK Phosphorylation Assay

This assay assesses the ability of this compound to inhibit the autophosphorylation of BTK in a physiologically relevant environment.

-

Principle: The phosphorylation of BTK at tyrosine 223 (pBTK Y223) is a key step in its activation. This assay measures the level of pBTK in whole blood samples treated with this compound.

-

Protocol Outline:

-

Freshly drawn human whole blood is incubated with various concentrations of this compound or vehicle control (DMSO).

-

The blood is stimulated with an activator of B-cell receptor signaling, such as anti-IgD antibody, to induce BTK phosphorylation.

-

Red blood cells are lysed, and the remaining peripheral blood mononuclear cells (PBMCs) are fixed and permeabilized.

-

The cells are stained with fluorescently labeled antibodies specific for a B-cell marker (e.g., CD19 or CD20) and for phosphorylated BTK (pY223).

-

The level of pBTK in the B-cell population is quantified using flow cytometry.

-

The IC50 value is determined by analyzing the concentration-dependent inhibition of BTK phosphorylation.

-

B-cell Activation Assay

This assay evaluates the functional consequence of BTK inhibition by measuring the suppression of B-cell activation.

-

Principle: Activation of B-cells through the B-cell receptor (BCR) leads to the upregulation of surface markers such as CD69. This assay quantifies the expression of these markers in the presence of this compound.

-

Protocol Outline:

-

Human PBMCs are isolated from healthy donor blood using density gradient centrifugation.

-

The PBMCs are pre-incubated with a range of concentrations of this compound.

-

B-cell activation is induced by stimulating the cells with anti-IgD or anti-IgM antibodies.

-

After an incubation period (e.g., 18-24 hours), the cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., CD69).

-

The expression of the activation markers on the B-cell population is analyzed by flow cytometry.

-

The IC50 value is calculated based on the dose-dependent inhibition of B-cell activation.

-

PLCγ2 Phosphorylation Assay in Ramos B-cells

This assay examines the effect of this compound on a key downstream signaling molecule in the BCR pathway.

-

Principle: Phospholipase C gamma 2 (PLCγ2) is a direct substrate of BTK. Inhibition of BTK by this compound is expected to reduce the phosphorylation of PLCγ2.

-

Protocol Outline:

-

Ramos B-cells, a human Burkitt's lymphoma cell line, are treated with varying concentrations of this compound.

-

The cells are then stimulated with an anti-IgM antibody to activate the BCR signaling cascade.

-

Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.

-

The levels of phosphorylated PLCγ2 (pPLCγ2) and total PLCγ2 are measured using a sensitive immunoassay, such as a sandwich ELISA or a bead-based assay (e.g., Luminex).

-

The ratio of pPLCγ2 to total PLCγ2 is calculated, and the IC50 value for the inhibition of PLCγ2 phosphorylation is determined.

-

FcγR-mediated ROS Production in Neutrophils

This assay assesses the impact of this compound on the function of myeloid cells, specifically neutrophils.

-

Principle: Activation of Fc gamma receptors (FcγR) on neutrophils triggers the production of reactive oxygen species (ROS), a process known as the oxidative burst. BTK is involved in FcγR signaling, and its inhibition is expected to reduce ROS production.

-

Protocol Outline:

-

Neutrophils are isolated from human peripheral blood.

-

The isolated neutrophils are pre-incubated with different concentrations of this compound.

-

The cells are then stimulated with immune complexes (e.g., aggregated IgG) to activate FcγR.

-

ROS production is measured using a fluorescent probe, such as dihydrorhodamine 123 (DHR 123), which becomes fluorescent upon oxidation.

-

The fluorescence intensity is quantified using a plate reader or flow cytometry.

-

The IC50 value for the inhibition of ROS production is calculated from the dose-response curve.

-

Cell Viability Assay in HepG2 Cells

This assay is performed to assess the general cytotoxicity of this compound.

-

Principle: The viability of cells can be determined by measuring their metabolic activity, often by quantifying ATP levels. A decrease in ATP indicates cytotoxicity.

-

Protocol Outline:

-

HepG2 cells, a human liver cancer cell line, are seeded in a multi-well plate and allowed to adhere.

-

The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

A reagent that lyses the cells and contains luciferase and its substrate is added to the wells.

-

The luminescence, which is proportional to the amount of ATP present, is measured using a luminometer.

-

The IC50 value for cytotoxicity is determined from the concentration-response curve.

-

Mandatory Visualization

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound on BTK.

Caption: Fc Receptor (FcR) Signaling in Myeloid Cells and the inhibitory effect of this compound.

Caption: General experimental workflow for the in vitro characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. rcsb.org [rcsb.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of this compound: A Selective, Potent, Reversible Bruton's Tyrosine Kinase Inhibitor as an Orally Efficacious Agent for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

BIIB068 Protocol for In Vitro BTK Phosphorylation Assay

Application Note & Protocol

For Research Use Only.

Introduction

BIIB068 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a key non-receptor tyrosine kinase involved in B-cell receptor (BCR) and Fc receptor signaling pathways.[1][2][3] Dysregulation of BTK activity is implicated in various autoimmune diseases and B-cell malignancies.[1] this compound has demonstrated significant inhibition of BTK phosphorylation, a critical step in its activation, with an IC50 of 1 nM for the BTK enzyme and 0.12 µM for BTK phosphorylation in human whole blood. This document provides a detailed protocol for an in vitro BTK phosphorylation assay to evaluate the inhibitory activity of this compound.

This protocol is intended for researchers, scientists, and drug development professionals working on BTK inhibitors and related signaling pathways.

Quantitative Data Summary

The following table summarizes the key in vitro potency and binding affinity data for this compound against BTK.

| Parameter | Value | Notes |

| IC50 (BTK enzyme) | 1 nM | In vitro biochemical assay. |

| Kd | 0.3 nM | Binding affinity to BTK. |

| IC50 (Human Whole Blood BTK Phosphorylation) | 0.12 µM | Cellular assay measuring inhibition of BTK phosphorylation. |

| IC50 (Ramos B cells - PLCγ2 Phosphorylation) | 0.4 µM | Downstream signaling inhibition in a human B-cell line. |

| IC50 (Human PBMCs - Anti-IgD induced B-cell activation) | 0.11 µM | Inhibition of B-cell activation in primary human cells. |

| IC50 (Human PBMCs - Anti-IgM induced B-cell activation) | 0.21 µM | Inhibition of B-cell activation in primary human cells. |

| IC50 (Neutrophils - FcγR-mediated ROS production) | 54 nM | Inhibition of Fc receptor signaling in primary human neutrophils. |

| Kinase Selectivity | >400-fold | Selectivity for BTK over other kinases. |

BTK Signaling Pathway and this compound Inhibition

The following diagram illustrates the simplified BTK signaling pathway downstream of the B-cell receptor (BCR) and the point of inhibition by this compound. Upon BCR engagement, Src-family kinases (SFKs) like LYN phosphorylate BTK at Y551, leading to its full activation. Activated BTK then autophosphorylates at Y223 and proceeds to phosphorylate downstream targets like PLCγ2, initiating a cascade of signals that lead to B-cell proliferation, differentiation, and survival. This compound acts as a reversible inhibitor, binding to BTK and preventing its phosphorylation and subsequent activation.

Caption: BTK signaling pathway and this compound inhibition.

Experimental Workflow for In Vitro BTK Phosphorylation Assay

The following diagram outlines the general workflow for determining the inhibitory effect of this compound on BTK phosphorylation in vitro.

References

Application Notes and Protocols: BIIB068 in Ramos B Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB068 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways that regulate B-cell proliferation, survival, and activation. Dysregulation of the BCR signaling pathway is implicated in the pathogenesis of various B-cell malignancies. The Ramos B cell line, derived from a human Burkitt's lymphoma, is a widely used model system for studying B-cell signaling and the effects of targeted inhibitors. These application notes provide detailed protocols for utilizing this compound in Ramos B cell lines to study its effects on BTK signaling, cell proliferation, and apoptosis.

Mechanism of Action

This compound functions as a highly selective inhibitor of BTK, with a reported IC50 of 1 nM and a Kd of 0.3 nM.[1] Its mechanism of action involves binding to the ATP-binding pocket of BTK, thereby preventing its phosphorylation and subsequent activation. This blockade of BTK activity leads to the inhibition of downstream signaling cascades, including the phosphorylation of phospholipase C gamma 2 (PLCγ2), a key event in BCR-mediated signaling. In Ramos B cells, this compound has been shown to inhibit BCR-mediated PLCγ2 phosphorylation with an IC50 of 0.4 µM.[1] The inhibition of the BTK signaling pathway ultimately results in the suppression of B-cell activation and can lead to cell cycle arrest and apoptosis.[2]

Data Presentation

The following table summarizes the quantitative data available for this compound's activity in Ramos B cells.

| Parameter | Cell Line | Value | Reference |

| IC50 (BCR-mediated PLCγ2 phosphorylation) | Ramos | 0.4 µM | [1] |

Experimental Protocols

Ramos B Cell Culture

Materials:

-

Ramos B cell line (e.g., ATCC® CRL-1596™)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

L-Glutamine (200 mM)

-

Trypan Blue solution

-

Sterile cell culture flasks (T-25, T-75)

-

Sterile centrifuge tubes

-

Humidified incubator (37°C, 5% CO2)

-

Biological safety cabinet

Protocol:

-

Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.

-

Thawing Frozen Cells:

-

Quickly thaw the vial of frozen Ramos cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-25 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Maintenance:

-

Ramos cells grow in suspension. Maintain the cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

-

To subculture, determine the cell density using a hemocytometer and Trypan Blue exclusion for viability.

-

Dilute the cell suspension to a seeding density of 2-3 x 10^5 cells/mL in a new flask with fresh complete growth medium.

-

Change the medium every 2-3 days by centrifuging the cell suspension and resuspending the cell pellet in fresh medium.

-

This compound Preparation and Treatment

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete growth medium

Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.

-

Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare working solutions by diluting the stock solution in complete growth medium to the desired final concentrations.

-

Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

-

-

Cell Treatment:

-

Seed Ramos cells at the desired density in culture plates or flasks.

-

Add the prepared working solutions of this compound or vehicle control to the cells.

-

Incubate for the desired period as per the specific experimental requirements.

-

Western Blot Analysis of BTK Signaling

Materials:

-

Ramos cells

-

This compound

-

Anti-human IgM, F(ab')2 fragment

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4X)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr1217), anti-PLCγ2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Stimulation:

-

Seed Ramos cells (e.g., 1-2 x 10^6 cells/mL) and allow them to rest for a few hours.

-

Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the B-cell receptor by adding anti-human IgM (e.g., 10 µg/mL) for 5-10 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Cell Proliferation (MTT) Assay

Materials:

-

Ramos cells

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed Ramos cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete growth medium.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Add 100 µL of the this compound solutions or vehicle control to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot a dose-response curve to determine the IC50 value for cell proliferation.

-

Apoptosis (Annexin V/PI) Assay

Materials:

-

Ramos cells

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed Ramos cells in 6-well plates at a density of 5 x 10^5 cells/mL.

-

Treat the cells with various concentrations of this compound or vehicle control for 24 or 48 hours.

-

-

Staining:

-